2-[4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)morpholin-3-yl]cyclopentan-1-one
Description
2-[4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)morpholin-3-yl]cyclopentan-1-one is a complex organic compound that features a pyrazolo[1,5-a]pyridine core, a morpholine ring, and a cyclopentanone moiety
Properties
IUPAC Name |
2-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)morpholin-3-yl]cyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16-6-3-4-12(16)15-11-23-9-8-19(15)17(22)13-10-18-20-7-2-1-5-14(13)20/h1-2,5,7,10,12,15H,3-4,6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJIDWJJXPJMPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2COCCN2C(=O)C3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)morpholin-3-yl]cyclopentan-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, followed by further functionalization steps . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to control regioselectivity and minimize by-products .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
2-[4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)morpholin-3-yl]cyclopentan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s photophysical properties make it useful in the development of new materials with specific optical characteristics.
Biological Research: It is used in studies related to enzyme inhibition and molecular interactions within biological systems.
Mechanism of Action
The mechanism of action of 2-[4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)morpholin-3-yl]cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to altered cellular processes and potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyridine derivatives, such as:
Pyrazolo[1,5-a]pyrimidine: Known for its antitumor and enzymatic inhibitory activities.
Pyrazolo[3,4-d]pyrimidine: Studied for its potential as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activities.
The uniqueness of 2-[4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)morpholin-3-yl]cyclopentan-1-one lies in its specific structural features, which confer distinct biological and photophysical properties, making it a valuable compound for various research applications.
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